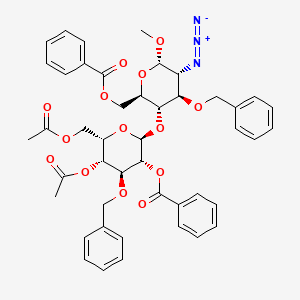![molecular formula C15H21NO4S B11826345 (R)-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate](/img/structure/B11826345.png)
(R)-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a phenylethanaminium group and a bicycloheptene sulfonate group, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate can be achieved through a series of chemical reactions. One common method involves the enzymatic resolution of racemic mixtures using specific enzymes such as Pseudomonas fluorescens lipase . This process allows for the separation of enantiomers with high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemoenzymatic processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of biocatalysts in these processes is particularly advantageous due to their specificity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
®-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a substrate for studying enzyme specificity and activity.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene: This compound has a similar bicyclic structure but differs in its functional groups and overall chemical properties.
(1S,5R,6R)-6-Aminomethyl-3-ethylbicyclo[3.2.0]hept-3-en-6-yl acetic acid tert-butyl ester: This compound shares the bicycloheptene core but has different substituents, leading to distinct chemical behavior.
Uniqueness
®-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate is unique due to its combination of a phenylethanaminium group and a bicycloheptene sulfonate group. This combination imparts specific chemical properties that are not found in other similar compounds, making it valuable for various applications.
Propiedades
Fórmula molecular |
C15H21NO4S |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
(1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate;[(1R)-1-phenylethyl]azanium |
InChI |
InChI=1S/C8H11N.C7H10O4S/c1-7(9)8-5-3-2-4-6-8;8-7(12(9,10)11)4-5-2-1-3-6(5)7/h2-7H,9H2,1H3;1-2,5-6,8H,3-4H2,(H,9,10,11)/t7-;5-,6-,7-/m11/s1 |
Clave InChI |
IVVNZZRSZPAYHO-XXHDOUCISA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)[NH3+].C1C=C[C@H]2[C@@H]1[C@](C2)(O)S(=O)(=O)[O-] |
SMILES canónico |
CC(C1=CC=CC=C1)[NH3+].C1C=CC2C1C(C2)(O)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




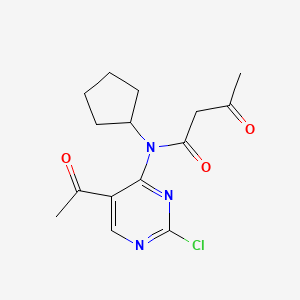
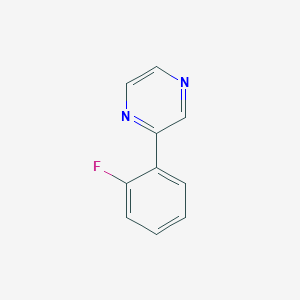
![2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)-](/img/structure/B11826278.png)
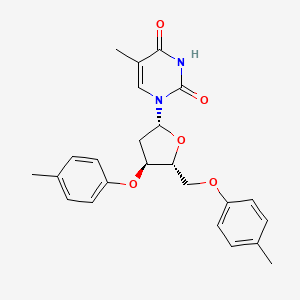
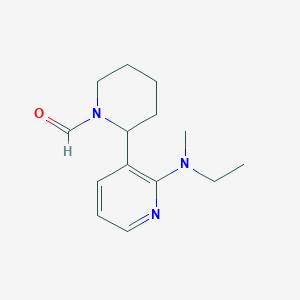
![1-[(1S,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11826285.png)
![((3S,8S,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)boronic acid](/img/structure/B11826297.png)
![(3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B11826302.png)
![1-{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11826312.png)


